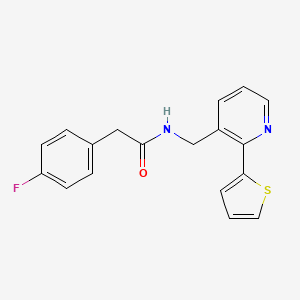

2-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Beschreibung

2-(4-Fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a 4-fluorophenyl group linked via an acetamide bridge to a pyridine ring substituted with a thiophen-2-yl moiety. This compound combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors. The fluorophenyl group enhances metabolic stability and lipophilicity, while the pyridine-thiophene system may contribute to π-π stacking or hydrogen-bonding interactions in biological targets .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c19-15-7-5-13(6-8-15)11-17(22)21-12-14-3-1-9-20-18(14)16-4-2-10-23-16/h1-10H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXPXAVAKLEMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoroaniline and 2-(thiophen-2-yl)pyridine. These intermediates are then subjected to acylation reactions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: Utilized in the development of new materials with desirable properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on their substituents and biological targets:

Key Observations

Substituent Effects on Binding Affinity Pyridine-thiophene systems (as in the target compound) exhibit distinct binding modes compared to cyano-substituted pyridines (e.g., 5RGX, LBJ-03). The thiophene’s sulfur atom may engage in hydrophobic interactions or weak hydrogen bonds, whereas cyano groups participate in polar interactions . In SARS-CoV-2 Mpro inhibitors (), pyridine rings occupy lateral pockets, forming H-bonds with ASN142 and GLN188.

Biological Activity Antiviral Potential: Structural analogs like 5RH1 (2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) show moderate Mpro inhibition, suggesting the target compound may share similar antiviral properties . Anticancer Activity: Compound 7d (), with a thiadiazole-pyridine core, demonstrates cytotoxicity (IC50: 1.8 µM). The target compound’s pyridine-thiophene scaffold may offer comparable or superior activity due to enhanced membrane permeability from the fluorophenyl group . Enzyme Inhibition: The LBJ series () highlights that 4-fluorophenyl acetamides with pyridine linkers are potent IDO1 inhibitors. Replacing cyano groups with thiophene could modulate selectivity between IDO1 and off-target enzymes like TDO .

Synthetic Accessibility

- The target compound can be synthesized via a two-step process analogous to : (1) activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by (2) coupling with 2-(thiophen-2-yl)pyridin-3-ylmethanamine. This method aligns with yields reported for similar compounds (40–85%) .

Physicochemical Properties Thiophene-containing analogs (e.g., ) exhibit higher logP values compared to cyano-pyridines, suggesting improved lipid solubility. However, this may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications .

Biologische Aktivität

The compound 2-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure with a fluorophenyl group, a thiophene ring, and a pyridine moiety. The presence of these heterocycles is significant as they often contribute to the pharmacological properties of compounds.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Many derivatives containing fluorophenyl and heterocyclic structures have shown promising results against various bacterial strains.

- Antiviral Properties : Heterocycles are known for their role in inhibiting viral replication, particularly in the case of RNA viruses.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of related compounds found that certain derivatives exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for effective derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 2-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | TBD | TBD |

| Derivative 1 | 0.22 | Staphylococcus aureus |

| Derivative 2 | 0.25 | Escherichia coli |

Antiviral Activity

In vitro studies have shown that compounds with similar structural features can inhibit viral polymerases effectively. For instance, certain thiazolidinone derivatives achieved IC50 values around 31.9 μM against Hepatitis C virus (HCV) NS5B polymerase . While specific data on the target compound's antiviral activity is limited, its structural analogs suggest potential effectiveness.

Case Studies

- Synergistic Effects : A study highlighted that certain derivatives of the target compound demonstrated synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using various cell lines, revealing that some derivatives displayed low toxicity with IC50 values exceeding 60 μM, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.